(3-Methyl-4-(trifluoromethyl)phenyl)methanol

Lipophilicity Drug design ADME prediction

(3-Methyl-4-(trifluoromethyl)phenyl)methanol (CAS 957205-74-2) is a disubstituted benzyl alcohol derivative bearing a methyl group at the 3-position and a trifluoromethyl group at the 4-position of the aromatic ring. With a molecular formula of C₉H₉F₃O, a molecular weight of 190.16 g·mol⁻¹, a computed LogP (XLogP3) of 2.3, a topological polar surface area (TPSA) of 20.2 Ų, and one hydrogen-bond donor coupled with four hydrogen-bond acceptors, this compound occupies a distinct physicochemical space among trifluoromethylbenzyl alcohol congeners.

Molecular Formula C9H9F3O
Molecular Weight 190.16
CAS No. 957205-74-2
Cat. No. B3044328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-4-(trifluoromethyl)phenyl)methanol
CAS957205-74-2
Molecular FormulaC9H9F3O
Molecular Weight190.16
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CO)C(F)(F)F
InChIInChI=1S/C9H9F3O/c1-6-4-7(5-13)2-3-8(6)9(10,11)12/h2-4,13H,5H2,1H3
InChIKeyNVDZWCVNILWFBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Methyl-4-(trifluoromethyl)phenyl)methanol (CAS 957205-74-2) – Procurement-Relevant Physicochemical and Structural Profile


(3-Methyl-4-(trifluoromethyl)phenyl)methanol (CAS 957205-74-2) is a disubstituted benzyl alcohol derivative bearing a methyl group at the 3-position and a trifluoromethyl group at the 4-position of the aromatic ring [1]. With a molecular formula of C₉H₉F₃O, a molecular weight of 190.16 g·mol⁻¹, a computed LogP (XLogP3) of 2.3, a topological polar surface area (TPSA) of 20.2 Ų, and one hydrogen-bond donor coupled with four hydrogen-bond acceptors, this compound occupies a distinct physicochemical space among trifluoromethylbenzyl alcohol congeners [1][2]. It is commercially supplied as a research intermediate with purities typically ≥95% to ≥97% and is recommended for storage sealed under dry conditions at 2–8 °C .

Why (3-Methyl-4-(trifluoromethyl)phenyl)methanol Cannot Be Replaced by Generic Analogs – The Functional Cost of Substitution-Pattern Equivalence Assumptions


Although several regioisomeric and mono-substituted trifluoromethylbenzyl alcohols share the same core benzyl alcohol framework and are sometimes treated as interchangeable building blocks in procurement workflows, their computed and experimentally observed physicochemical properties diverge substantially. The simultaneous presence of the electron-donating methyl group at C3 and the strongly electron-withdrawing trifluoromethyl group at C4 in (3-Methyl-4-(trifluoromethyl)phenyl)methanol creates a unique electronic push–pull topology that is absent in mono-substituted analogs such as 4-(trifluoromethyl)benzyl alcohol or 3-(trifluoromethyl)benzyl alcohol [1][2]. This dual substitution translates into a measurably higher LogP of 2.3 compared with 2.1 for the 4-CF₃ analog and 1.61 for the 3-CF₃ analog, directly affecting membrane permeability, metabolic stability, and protein-binding characteristics of downstream drug candidates [1][3]. Furthermore, the 3-methyl-4-trifluoromethylphenyl motif is a privileged pharmacophore embedded in clinically evaluated molecules such as Laflunimus (HR325), a DHODH inhibitor whose immunosuppressive potency (IC₅₀ 2.5 µM for IgM, 2 µM for IgG) is intimately tied to this specific substitution pattern [4]. Procuring a generic analog without verifying substitution identity therefore risks introducing an uncontrolled variable that can alter lead-optimization trajectories.

Quantitative Differentiation Evidence for (3-Methyl-4-(trifluoromethyl)phenyl)methanol Versus Comparator Analogs


Lipophilicity (LogP) Advantage Over Mono-Substituted Trifluoromethylbenzyl Alcohols

The target compound exhibits a computed LogP (XLogP3) of 2.3, which is 0.2 log units higher than 4-(trifluoromethyl)benzyl alcohol (LogP 2.1) and 0.69 log units higher than 3-(trifluoromethyl)benzyl alcohol (LogP 1.61) [1][2]. The regioisomer 4-methyl-3-(trifluoromethyl)benzyl alcohol also returns a LogP of 2.3, indicating that the combination of methyl and trifluoromethyl groups—regardless of their relative positions—raises lipophilicity compared with either substituent alone; however, the para-CF₃/meta-CH₃ arrangement present in the target compound uniquely matches the privileged pharmacophore found in clinically evaluated DHODH inhibitors, whereas the meta-CF₃/para-CH₃ regioisomer does not appear in the same lead series [3][4].

Lipophilicity Drug design ADME prediction

Molecular Weight and TPSA Differentiation Supporting Ligand Efficiency Optimization

The target compound has a molecular weight of 190.16 g·mol⁻¹ and a TPSA of 20.2 Ų. This contrasts with 4-(trifluoromethyl)benzyl alcohol, which has a lower molecular weight of 176.14 g·mol⁻¹ while retaining an identical TPSA of 20.2 Ų because the additional methyl group in the target compound contributes 14 Da of hydrophobic mass without introducing additional polar surface area [1][2]. The resulting increase in molecular weight with unchanged TPSA produces a lower fraction of polar surface area (FPSA = TPSA/MW = 0.106 for target vs. 0.115 for the 4-CF₃ analog), which favors passive membrane permeation while preserving hydrogen-bonding capacity [1][2]. The regioisomer 4-methyl-3-(trifluoromethyl)benzyl alcohol shares identical MW and TPSA, confirming that both disubstituted analogs differ from the mono-substituted comparator solely by the presence of the second substituent [3].

Ligand efficiency Fragment-based drug discovery Physicochemical property optimization

Privileged Pharmacophore Embedding Validated in Clinical-Stage DHODH Inhibitor Program

The 3-methyl-4-(trifluoromethyl)phenyl substructure constitutes the aniline-derived portion of Laflunimus (HR325; CAS 147076-36-6), an orally active dihydroorotate dehydrogenase (DHODH) inhibitor and structural analog of the leflunomide active metabolite A77 1726 [1]. Laflunimus suppresses immunoglobulin secretion with IC₅₀ values of 2.5 µM (IgM) and 2 µM (IgG) and has demonstrated efficacy in rat and mouse collagen-induced arthritis models with ED₅₀ values of 2 and 31 mg·kg⁻¹, respectively [1][2]. This pharmacophore is not interchangeable with the 4-trifluoromethylphenyl motif of the parent leflunomide (which lacks the 3-methyl group) because the 3′-methyl substituent was specifically introduced during the Kuo et al. lead-optimization campaign to modulate DHODH potency, metabolic stability, and pharmacokinetic half-life. The target benzyl alcohol thus serves as the direct precursor to the 3-methyl-4-(trifluoromethyl)benzyl chloride intermediate that enables incorporation of this validated pharmacophore into new chemical entities [3][4].

Privileged scaffold Immunosuppression DHODH inhibition Laflunimus

Commercial Purity Consistency Enabling Reproducible Scale-Up from Discovery to Preclinical Supply

The target compound is commercially available from multiple independent suppliers at ≥97% purity (ChemScene: Cat. CS-0380275, ≥97%; CymitQuimica: 97%; Leyan: Product No. 1450945, 97%; Frontier: >98%) and at ≥95% purity from AKSci (Cat. 8519DN) . This multi-supplier availability at tightly controlled purity levels contrasts with the more limited commercial sourcing for the regioisomer 4-methyl-3-(trifluoromethyl)benzyl alcohol (CAS 261952-15-2), which is offered by fewer vendors and often lacks explicit purity certification on publicly accessible datasheets . The target compound's broader supplier base and documented purity specifications reduce procurement risk for organizations requiring lot-to-lot consistency during lead optimization and initial scale-up, where impurity-driven assay artifacts can confound SAR interpretation.

Chemical procurement Purity specification Reproducibility Supply chain

Best-Fit Application Scenarios for (3-Methyl-4-(trifluoromethyl)phenyl)methanol Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring the 3-Methyl-4-(trifluoromethyl)phenyl Pharmacophore

For teams synthesizing DHODH inhibitors, S1P receptor agonists, or leflunomide-derived immunosuppressive agents, this benzyl alcohol provides the direct entry point to the validated 3-methyl-4-(trifluoromethyl)benzyl pharmacophore via standard chlorination (SOCl₂/DMF) to the corresponding benzyl chloride [1]. The Laflunimus clinical candidate, which incorporates this exact aryl motif and achieves DHODH-dependent immunosuppression with IC₅₀ values of 2.5 µM (IgM) and 2 µM (IgG), establishes the pharmacophore's relevance; any substitution with the 4-CF₃ or 3-CF₃ mono-substituted analogs would eliminate the methyl group required for the optimized potency and pharmacokinetic profile documented in the Kuo et al. (1996) SAR series [2].

Fragment-Based Drug Discovery Where Controlled Lipophilicity Increase Is Desired Without TPSA Penalty

The target compound's LogP of 2.3 and TPSA of 20.2 Ų represent a favorable physicochemical profile for fragment growing: the methyl substituent adds +0.2 to +0.69 LogP units relative to mono-CF₃ analogs while preserving TPSA, enabling hydrophobic complementarity without eroding solubility-related polarity thresholds [3][4]. This property profile is particularly attractive when optimizing ligand lipophilicity efficiency (LLE = pIC₅₀ − LogP), as the incremental LogP is achieved without the TPSA loss that typically accompanies aryl ring expansion or halogenation strategies.

Multi-Step Synthesis Programs Requiring Reliable Intermediate Supply with Documented Purity

Organizations scaling synthetic routes from discovery (milligram-to-gram) to preclinical (kilogram) supply benefit from the ≥97% purity specification available from ChemScene, CymitQuimica, Leyan, and Frontier, with a secondary ≥95% option from AKSci . The multi-supplier sourcing reduces single-vendor dependency and provides documented lot-to-lot consistency, which is critical when the benzyl alcohol is converted to the benzyl chloride and subsequently to the aniline or coupled directly via Mitsunobu/etherification—reactions where residual impurities in the alcohol precursor can generate byproducts that complicate downstream purification .

S1P Receptor Agonist Development Programs Referencing Daiichi Sankyo Patent Space

Patent EP2017263 / US20090324581A1 (Daiichi Sankyo Company) explicitly discloses the use of 3-methyl-4-(trifluoromethyl)benzyl alcohol derivatives as intermediates for heteroarylamide lower carboxylic acid derivatives with S1P receptor agonistic activity and immunosuppressive effects [5]. Researchers operating within or designing around this intellectual property space must procure the exact substitution pattern to ensure fidelity to the patented structures; analog substitution (e.g., using the 4-methyl-3-CF₃ regioisomer or a mono-CF₃ benzyl alcohol) would generate compounds outside the claimed chemical space, potentially invalidating freedom-to-operate analyses or producing false-negative biological results in S1P agonist screening cascades.

Quote Request

Request a Quote for (3-Methyl-4-(trifluoromethyl)phenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.